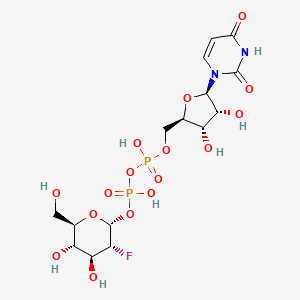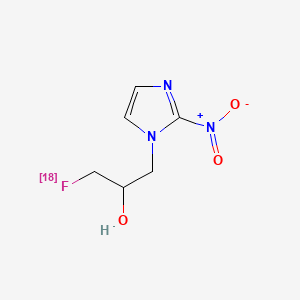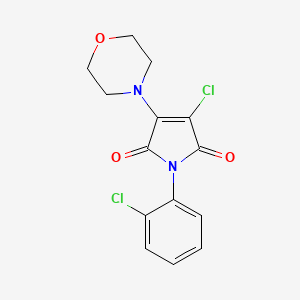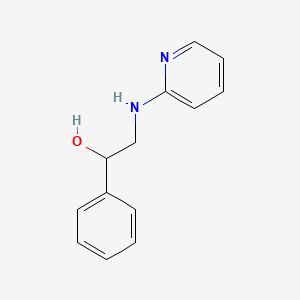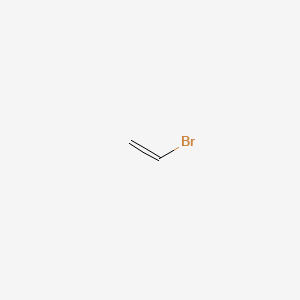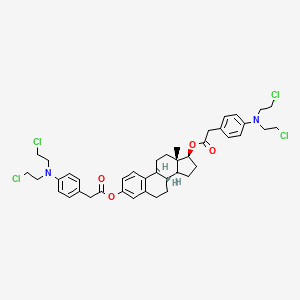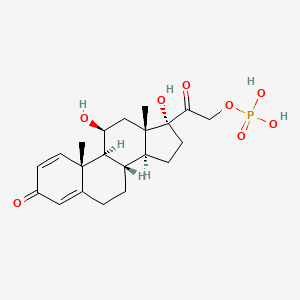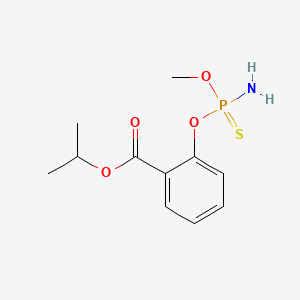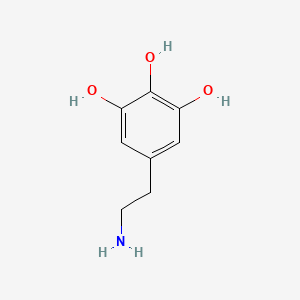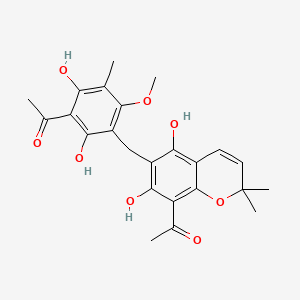![molecular formula C16H17ClN2OS B1203219 2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol CAS No. 3546-08-5](/img/structure/B1203219.png)
2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic agents. This compound is structurally characterized by a phenothiazine core with a chloro substituent at the 2-position and a 3-(methylamino)propyl group at the 10-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Chlorination: The phenothiazine core is then chlorinated at the 2-position using chlorinating agents such as phosphorus pentachloride or thionyl chloride.
Alkylation: The chlorinated phenothiazine is alkylated with 3-(methylamino)propyl chloride under basic conditions to introduce the 3-(methylamino)propyl group at the 10-position.
Hydroxylation: Finally, the compound is hydroxylated at the 7-position using hydroxylating agents like hydrogen peroxide or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group at the 2-position can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antipsychotic properties and potential therapeutic applications in treating psychiatric disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol involves its interaction with various molecular targets, including:
Dopamine Receptors: The compound acts as an antagonist at dopamine receptors, particularly D2 receptors, which is crucial for its antipsychotic effects.
Serotonin Receptors: It also interacts with serotonin receptors, contributing to its overall pharmacological profile.
Pathways Involved: The compound modulates neurotransmitter pathways, leading to alterations in neurotransmission and subsequent therapeutic effects.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: A phenothiazine compound used in the treatment of schizophrenia.
Fluphenazine: Known for its long-acting antipsychotic effects.
Uniqueness
2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of chloro and 3-(methylamino)propyl groups enhances its receptor binding affinity and therapeutic efficacy compared to other phenothiazine derivatives.
属性
CAS 编号 |
3546-08-5 |
|---|---|
分子式 |
C16H17ClN2OS |
分子量 |
320.8 g/mol |
IUPAC 名称 |
8-chloro-10-[3-(methylamino)propyl]phenothiazin-3-ol |
InChI |
InChI=1S/C16H17ClN2OS/c1-18-7-2-8-19-13-5-4-12(20)10-16(13)21-15-6-3-11(17)9-14(15)19/h3-6,9-10,18,20H,2,7-8H2,1H3 |
InChI 键 |
SQSNGPIVSCOKRR-UHFFFAOYSA-N |
SMILES |
CNCCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl |
规范 SMILES |
CNCCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


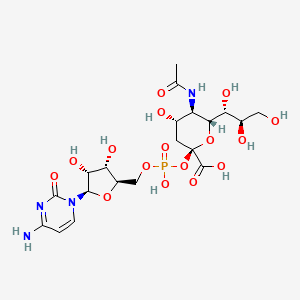
![[5-Fluoro-2-({[(4,5,7-trifluoro-1,3-benzothiazol-2-YL)methyl]amino}carbonyl)phenoxy]acetic acid](/img/structure/B1203139.png)
